molecular formula C13H12O5 B2798480 methyl (7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetate CAS No. 714206-31-2

methyl (7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetate

Cat. No.: B2798480
CAS No.: 714206-31-2
M. Wt: 248.234
InChI Key: WMUYFTOUXUEMBV-UHFFFAOYSA-N
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Description

Methyl (7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetate is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . This specific compound features a chromen-4-yl acetate structure, which contributes to its unique chemical and biological properties.

Biochemical Analysis

Biochemical Properties

It is known that coumarin derivatives, including this compound, have been intensively screened for different biological properties . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors . The specific enzymes, proteins, and other biomolecules that methyl (7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetate interacts with are yet to be identified.

Cellular Effects

It is known that coumarin derivatives have been tested for their effects on various types of cells and cellular processes . They have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that coumarin derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that coumarin derivatives have been studied for their stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is known that coumarin derivatives have been studied for their effects at different dosages, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is known that coumarin derivatives are involved in various metabolic pathways .

Transport and Distribution

It is known that coumarin derivatives can interact with various transporters or binding proteins .

Subcellular Localization

It is known that coumarin derivatives can be directed to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with methyl chloroacetate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl (7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Comparison with Similar Compounds

Methyl (7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetate can be compared with other coumarin derivatives, such as:

    7-Hydroxycoumarin: Known for its anticoagulant properties.

    4-Methylcoumarin: Exhibits antimicrobial activity.

    8-Methyl-2-oxo-4-phenyl-2H-chromen-7-yl 4-(hexyloxy)benzoate: Known for its antioxidant properties.

Properties

IUPAC Name

methyl 2-(7-hydroxy-8-methyl-2-oxochromen-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5/c1-7-10(14)4-3-9-8(5-11(15)17-2)6-12(16)18-13(7)9/h3-4,6,14H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUYFTOUXUEMBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2CC(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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